Enantiomeric Purity vs. Racemic Mixture: Absolute Stereochemistry Secures Downstream Biological Activity
The target compound is supplied as the single enantiomer (3aR,6aS) at ≥98% purity . In contrast, the racemic mixture or the (3aS,6aR) enantiomer would deliver the wrong stereochemistry for gliclazide synthesis, where the (3aS,6aR) isomer is explicitly designated as an impurity . Gliclazide itself blocks pancreatic β-cell KATP channels with an IC50 of 184 nM [1]; stereochemical inversion would be expected to alter this potency substantially based on general principles of chiral drug–target interactions.
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | ≥98% (3aR,6aS) single enantiomer |
| Comparator Or Baseline | Racemic mixture (theoretical 50:50 enantiomer ratio); (3aS,6aR) impurity standard |
| Quantified Difference | Target provides >96% enantiomeric excess vs. 0% ee for racemate |
| Conditions | Commercial specifications; HPLC purity determination |
Why This Matters
Procurement of the single enantiomer eliminates the need for costly chiral resolution and ensures the stereochemical integrity required for structure–activity relationships in medicinal chemistry.
- [1] BindingDB BDBM50103512. Gliclazide IC50 = 184 nM for pancreatic β-cell KATP channels (murine). https://www.bindingdb.org/bind/index.jsp (accessed 2026-05-02). View Source
